Isobutyramide, N-(1,1,3,3-tetramethylbutyl)-
CAS No.: 6632-19-5
Cat. No.: VC18755528
Molecular Formula: C12H25NO
Molecular Weight: 199.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6632-19-5 |
|---|---|
| Molecular Formula | C12H25NO |
| Molecular Weight | 199.33 g/mol |
| IUPAC Name | 2-methyl-N-(2,4,4-trimethylpentan-2-yl)propanamide |
| Standard InChI | InChI=1S/C12H25NO/c1-9(2)10(14)13-12(6,7)8-11(3,4)5/h9H,8H2,1-7H3,(H,13,14) |
| Standard InChI Key | ZRWQTKBBQBIAHL-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=O)NC(C)(C)CC(C)(C)C |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
Isobutyramide, N-(1,1,3,3-tetramethylbutyl)- features a propanamide backbone substituted at the nitrogen atom with a highly branched 1,1,3,3-tetramethylbutyl group. The 2,4,4-trimethylpentan-2-yl substituent introduces significant steric bulk, which influences its solubility, reactivity, and intermolecular interactions. The compound’s structure was first reported in patents by Wilkinson Sword in the mid-1970s, highlighting its synthesis via amidation of isobutyryl chloride with 1,1,3,3-tetramethylbutylamine .
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 199.333 g/mol |
| Density | 0.855 g/cm³ |
| Boiling Point | 254.2°C at 760 mmHg |
| Flash Point | 149.3°C |
| LogP (Octanol-Water) | 3.36 |
| Refractive Index | 1.437 |
The LogP value of 3.36 indicates moderate lipophilicity, making it soluble in organic solvents like dichloromethane and toluene but poorly soluble in water .
Synthesis and Manufacturing
Historical Synthesis Routes
The original synthesis, documented in GB1476351 and DE2516610 patents, involves a two-step process:
-
Preparation of 1,1,3,3-Tetramethylbutylamine:
-
Reaction of 2,4,4-trimethylpentene with ammonia under catalytic conditions.
-
-
Amidation with Isobutyryl Chloride:
This method achieves moderate yields (60–70%) but requires careful control of stoichiometry to avoid over-acylation byproducts.
Modern Optimization
Physicochemical Characterization
Spectroscopic Profiles
-
IR Spectroscopy: Expected N-H stretching at ~3300 cm⁻¹ and carbonyl (C=O) absorption at ~1650 cm⁻¹.
-
NMR: The NMR spectrum would show singlet resonances for the nine equivalent methyl groups (δ 1.0–1.2 ppm) and a quartet for the methine proton adjacent to the carbonyl (δ 2.3 ppm) .
Reactivity and Functional Applications
Hydrolytic Stability
The branched alkyl group confers resistance to hydrolysis under acidic and basic conditions. In contrast, linear aliphatic amides hydrolyze rapidly in concentrated HCl or NaOH. This stability makes the compound suitable for use in formulations requiring prolonged shelf life .
Role in Organic Synthesis
Isobutyramide derivatives serve as intermediates in the synthesis of:
-
Lubricant Additives: Their steric bulk reduces intermolecular friction.
-
Pharmaceutical Agents: Analogous branched amides are explored as prodrugs due to their slow metabolic cleavage .
Future Directions
Industrial Scalability
Challenges in scaling up the synthesis include the high cost of 1,1,3,3-tetramethylbutylamine and the need for efficient purification methods. Continuous-flow reactors could address these issues by improving heat and mass transfer.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume